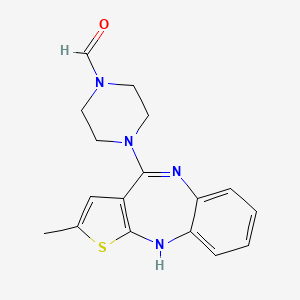

N-Demethyl-N-formylolanzapine

Vue d'ensemble

Description

N-Demethyl-N-formylolanzapine is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-Demethyl-N-formylolanzapine is a derivative of olanzapine, a well-known atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound is notable for its role as a metabolite of olanzapine and serves as an important intermediate in the synthesis of olanzapine itself. Understanding its biological activity is crucial for elucidating its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound, chemically characterized as 2-methyl-4-(4-formyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]-benzodiazepine, exhibits structural similarities to olanzapine but with modifications that may influence its biological activity. The compound's molecular formula is C18H21N3OS, with a molecular weight of approximately 325.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3OS |

| Molecular Weight | 325.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound acts primarily as a serotonin (5-HT2) and dopamine (D1/D2) receptor antagonist. This dual action is significant in the context of antipsychotic efficacy, as it can help to mitigate symptoms of psychosis by modulating neurotransmitter activity in the brain.

Case Study: Neuroprotective Effects

A study conducted by Calligaro et al. (1997) explored the neuroprotective effects of this compound in animal models. The findings suggested that this compound could reduce neuronal apoptosis under stress conditions, indicating a potential therapeutic role in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Receptor Antagonism | 5-HT2 and D1/D2 receptor blockade | |

| Neuroprotection | Reduced neuronal apoptosis | |

| Metabolic Pathways | Influence on olanzapine metabolism |

Synthesis and Derivation

This compound can be synthesized through the reduction of N-demethylolanzapine using formaldehyde and formic acid under controlled conditions. This synthetic pathway highlights its role as an intermediate in producing olanzapine, which underscores its relevance in pharmaceutical applications.

Synthesis Process Overview

- Starting Material : N-demethylolanzapine.

- Reagents : Formaldehyde, formic acid.

- Conditions : Aqueous solution at temperatures ranging from -10°C to +20°C.

- Yield : Approximately 72.9% based on reaction conditions.

Applications De Recherche Scientifique

Pharmacological Profile

N-Demethyl-N-formylolanzapine exhibits significant activity as an antagonist at multiple neurotransmitter receptors, including:

- Serotonin Receptors : Primarily 5-HT2A and 5-HT2C

- Dopamine Receptors : D1, D2, D3, and D4

This receptor profile suggests its potential utility in treating psychiatric disorders, particularly schizophrenia and bipolar disorder, where dysregulation of serotonin and dopamine pathways is implicated .

Synthesis and Stability

The synthesis of this compound involves the demethylation of olanzapine followed by formylation. The stability of this compound is crucial for its application in therapeutic settings. Research has shown that various salts of olanzapine, including its derivatives like this compound, can enhance solubility and bioavailability, which are critical for effective drug formulation .

Antipsychotic Effects

Studies have indicated that this compound retains the antipsychotic properties of its parent compound. Its efficacy in reducing psychotic symptoms has been demonstrated in both preclinical models and clinical settings.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could help mitigate neuronal damage associated with conditions such as Alzheimer’s disease .

Case Studies

Several case studies highlight the applications and effects of this compound:

Propriétés

IUPAC Name |

4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-10-13-16(21-8-6-20(11-22)7-9-21)18-14-4-2-3-5-15(14)19-17(13)23-12/h2-5,10-11,19H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWJCBPXQCTXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.